Elaterinide

Catalog No.
S626146
CAS No.
1398-78-3
M.F
C38H54O13
M. Wt
718.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Elaterinide

CAS Number

1398-78-3

Product Name

Elaterinide

IUPAC Name

[(E,6R)-6-hydroxy-6-[(8S,9R,10R,13R,14S,16R,17R)-16-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-methyl-5-oxohept-3-en-2-yl] acetate

Molecular Formula

C38H54O13

Molecular Weight

718.8 g/mol

InChI

InChI=1S/C38H54O13/c1-18(40)51-33(2,3)13-12-25(42)38(9,48)30-21(41)15-35(6)24-11-10-19-20(37(24,8)26(43)16-36(30,35)7)14-22(31(47)34(19,4)5)49-32-29(46)28(45)27(44)23(17-39)50-32/h10,12-14,20-21,23-24,27-30,32,39,41,44-46,48H,11,15-17H2,1-9H3/b13-12+/t20-,21-,23-,24+,27-,28+,29-,30+,32-,35+,36-,37+,38+/m1/s1

InChI Key

QKEJRKXVLGOJMB-YYBMGDPWSA-N

SMILES

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O

Synonyms

2-O-beta-D-glycopyranosyl-cucurbitacin E, elaterinide

Canonical SMILES

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O

Isomeric SMILES

CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)(C1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C)O)O

Elaterinide is a natural compound found in various plants, most notably in the squirting cucumber (Ecballium elaterium) and the black bryony (Tamus communis) []. It belongs to a class of compounds called cucurbitacins, known for their diverse biological activities []. While elaterinide has a long history of use in traditional medicine, its scientific research applications are still being explored. Here's a closer look at its potential:

Anti-cancer properties

Studies suggest that elaterinide might possess anti-cancer properties. It has been shown to induce cell death in various cancer cell lines, including those of breast, colon, and lung cancer [, , ]. The exact mechanisms behind its anti-cancer effects are still under investigation, but they might involve inhibiting cell proliferation, inducing apoptosis (programmed cell death), and affecting cell cycle progression [].

Anti-inflammatory effects

Elaterinide has also demonstrated anti-inflammatory properties in various studies. It has been shown to reduce inflammation in animal models of diseases like arthritis and colitis []. The mechanisms underlying these effects might involve the suppression of pro-inflammatory mediators and the activation of anti-inflammatory pathways.

Other potential applications

Elaterinide is being investigated for its potential applications in other areas, including:

  • Neurological disorders: Studies suggest that elaterinide might have neuroprotective effects and could potentially be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
  • Cardiovascular diseases: Elaterinide might also have some cardioprotective effects, but further research is needed to confirm this.

Physical Description

Solid

XLogP3

1.4

Melting Point

148-150°C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

1398-78-3

Dates

Modify: 2023-08-15

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